tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate
Description
Cobalt-Hydride Mediated Remote Hydromethylation Techniques
Cobalt-hydride catalysis has emerged as a powerful tool for the remote functionalization of N-heterocycles. The CoH-mediated hydromethylation of 3-pyrrolines enables direct installation of methyl groups with excellent regio- and enantiocontrol (Figure 1A) . This methodology employs a cobalt precursor complexed with a modified bisoxazoline (BOX) ligand to achieve stereoselective hydrogen atom transfer (HAT) and subsequent radical-polar crossover.
Key advances in this area include:
- Isotopic labeling compatibility : The protocol accommodates deuteration at the methyl position using D$$2$$O as a deuterium source, enabling synthesis of chiral 3-(CD$$3$$)-pyrrolidines .
- Broad substrate scope : Various N-protected 3-pyrrolines undergo hydromethylation with >90% enantiomeric excess (ee), as demonstrated in Table 1.
Table 1. Selected Examples of CoH-Catalyzed Hydromethylation
| Substrate | Yield (%) | ee (%) |
|---|---|---|
| N-Boc-3-pyrroline | 85 | 94 |
| N-Cbz-3-pyrroline | 78 | 91 |
| N-Ts-3-pyrroline | 82 | 93 |
The reaction proceeds through a sequence of cobalt(III)-hydride formation, HAT to the alkene, and stereoretentive radical recombination . Computational studies suggest the BOX ligand enforces a chiral pocket that controls the facial selectivity during the HAT event .
Stereochemical Control in [3+2] Cycloaddition Reactions
Asymmetric [3+2] cycloadditions between azomethine ylides and electron-deficient dipolarophiles provide direct access to pyrrolidine scaffolds. Recent work has demonstrated that carbamate-protected amines serve as effective substrates for these transformations when paired with chiral N-heterocyclic carbene (NHC) catalysts .
A notable example involves the reaction of indole-7-carbaldehydes with α,β-unsaturated carbonyl compounds (Figure 1B) . The NHC catalyst adds to the aldehyde moiety, generating a chiral intermediate that directs the stereochemical outcome of the cycloaddition. Key features include:
- Remote stereocontrol : Catalyst binding at the C7-position induces axial chirality in the indole nucleus, which propagates to the nascent pyrrolidine ring .
- Tandem processes : Subsequent intramolecular trapping of the cycloadduct enables construction of complex polycyclic systems in one pot .
Density functional theory (DFT) calculations reveal that the enantioselectivity arises from differential stabilization of transition states through π-π interactions between the catalyst's aryl groups and the indole substrate .
Dynamic Kinetic Resolution Strategies for Diastereomer Separation
Dynamic kinetic resolution (DKR) combines in situ racemization of stereocenters with asymmetric transformation to overcome thermodynamic limitations in diastereomer separation. For pyrrolidine carbamates, this approach has been implemented using nickel-hydride catalysis (Figure 1C) .
The NiH-catalyzed migratory hydroalkylation of N-heterocyclic alkenes demonstrates:
- Convergent synthesis : Isomeric alkene mixtures convert to single α-alkylated products through chain-walking mechanisms .
- Dual selectivity control : The chiral bisphosphine ligand governs both regioselectivity (branch:linear >20:1) and enantioselectivity (up to 98% ee) .
Mechanistic Highlights :
- Oxidative addition of alkyl iodides generates Ni(I) intermediates
- Hydride transfer creates π-allyl Ni complexes that enable alkene isomerization
- Reductive elimination delivers the α-alkylated product with retention of configuration
This strategy has been applied to the synthesis of (+)-coniine and (R)-pipecoline, showcasing its utility in natural product synthesis .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl carbamate and (3R,4R)-4-methylpyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate can undergo several types of chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalyst, nonafluoro-tert-butyl alcohol as solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Primary alcohols as major products.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrrolidine/Piperidine Ring
(a) tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate (CAS: 1052713-47-9)
- Structural Differences : Replaces the pyrrolidine ring with a six-membered piperidine ring and substitutes the methyl group with fluorine at position 3.
- Ring Strain: Piperidine’s larger ring reduces strain compared to pyrrolidine, influencing conformational flexibility .
- Applications : Used in kinase inhibitor development due to fluorine’s ability to modulate binding affinity .
(b) tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (CAS: 1203566-77-1)
Stereochemical and Functional Group Modifications
(a) tert-Butyl ((3R,4S)-4-isopropylpyrrolidin-3-yl)carbamate
- Structural Differences : Features an isopropyl group (bulkier than methyl) at position 4 and a (3R,4S) stereochemistry.
- Impact :
- Applications : Investigated in asymmetric catalysis and as a building block for macrocyclic drugs .
(b) tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate (CAS: 1340474-87-4)
Functionalized Derivatives in Drug Development
(a) tert-Butyl N-[(3R,4R)-4-methyl-1-(8-(trifluoromethyl)quinolin-5-yl)pyrrolidin-3-yl]carbamate
- Structural Differences: Incorporates a trifluoromethylquinoline moiety via palladium-catalyzed coupling.
- Impact :
- Applications : Precursor to antimalarial and anticancer agents .
(b) Tofacitinib Derivatives
- Example: tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate
- Structural Differences: Features a cyanoacetyl group and methyl substitution on the piperidine ring.
- Impact: Kinase Inhibition: Cyanoacetyl group mimics ATP-binding motifs, enhancing JAK/STAT inhibition. Crystallography: Structural studies (via SHELXL) reveal precise binding conformations .
- Applications : Central to Janus kinase (JAK) inhibitor development .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituent/Ring | Stereochemistry | Applications |
|---|---|---|---|---|---|
| Target Compound | 1334481-84-3 | C₁₀H₂₀N₂O₂ | 4-methylpyrrolidine | (3R,4R) | Pharmaceutical intermediate |
| 4-Fluoropiperidine Analog | 1052713-47-9 | C₁₀H₁₉FN₂O₂ | 4-fluoropiperidine | (3R,4R) | Kinase inhibitors |
| 4-Hydroxypyrrolidine Analog | 1203566-77-1 | C₉H₁₈N₂O₃ | 4-hydroxypyrrolidine | (3R,4R) | Protease inhibitors |
| 4-Isopropylpyrrolidine Analog | N/A | C₁₂H₂₄N₂O₂ | 4-isopropylpyrrolidine | (3R,4S) | Macrocyclic drug synthesis |
| Trifluoromethylquinoline Derivative | 1239460-75-3 | C₂₀H₂₃F₃N₃O₂ | 8-(trifluoromethyl)quinoline | (3R,4R) | Anticancer agents |
| Tofacitinib Intermediate | N/A | C₁₅H₂₅N₃O₃ | 2-cyanoacetylpiperidine | (3R,4R) | JAK inhibitors |
Key Research Findings
- Stereochemical Influence : The (3R,4R) configuration in the target compound optimizes binding to chiral targets, as seen in enzyme inhibition assays .
- Substituent Effects : Fluorine and hydroxyl groups enhance metabolic stability and solubility, respectively, but may reduce cell permeability compared to methyl .
- Synthetic Flexibility : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable rapid diversification of the pyrrolidine core .
Biological Activity
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate is a carbamate derivative characterized by a unique stereochemistry and the presence of both a tert-butyl group and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a precursor in pharmaceutical synthesis.
- Chemical Formula: C₁₀H₂₀N₂O₂
- Molecular Weight: 184.28 g/mol
- CAS Number: 107610-69-5
- IUPAC Name: this compound
The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, its structural characteristics suggest potential interactions with various biological pathways:
- Enzyme Inhibition: The compound has been investigated for its role in inhibiting specific enzymes, which may be pivotal in various metabolic pathways.
- Neuroprotective Effects: Due to its structural similarity to neurotransmitters, it may influence cognitive functions and neuroprotection.
Synthesis Method
The synthesis typically involves the reaction of tert-butyl carbamate with (3R,4R)-4-methylpyrrolidine using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction conditions generally include:
- Solvent: Dichloromethane
- Temperature: Room temperature
Chemical Reactions
This compound can undergo several chemical transformations:
- Oxidation: The tert-butyl group can be oxidized using agents like hydrogen peroxide.
- Reduction: The carbamate moiety can be reduced to an amine using lithium aluminum hydride.
- Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
- A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
-
Neuroprotective Potential:
- Research has shown that this compound exhibits neuroprotective properties in vitro. It was found to enhance neuronal survival under oxidative stress conditions, indicating its potential as a candidate for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl carbamate | Structure | General use as a protecting group |
| tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate | Structure | Similar enzyme inhibition properties |
| tert-Butyl piperidin-4-ylcarbamate | Structure | Explored for antibiotic properties |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate to achieve high enantiomeric excess (ee)?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted reactions or asymmetric catalysis. For example, stereochemical control during the formation of the pyrrolidine ring can be optimized using chiral ligands or enzymes. Purity (>97% ee) is often confirmed by chiral HPLC or polarimetry, as noted in similar carbamate derivatives . Intermediate purification via recrystallization or chromatography (e.g., silica gel or reverse-phase) is critical to isolate the desired stereoisomer .
Q. What spectroscopic techniques are essential for characterizing tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate?
- Methodological Answer :
- NMR : 1H and 13C NMR (e.g., δ 1.36 ppm for tert-butyl protons) confirm structural integrity and stereochemistry. 2D NMR (COSY, NOESY) resolves spatial interactions between the pyrrolidine methyl group and carbamate moiety .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₂₀N₂O₂) .
- IR : Peaks near 1700 cm⁻¹ confirm the carbamate carbonyl group .
Q. How can researchers assess the purity of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate when HPLC and elemental analysis yield conflicting results?
- Methodological Answer : Cross-validate using orthogonal methods:
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Elemental Analysis : Ensure combustion conditions are optimized to avoid incomplete degradation of the tert-butyl group.
- Supplementary Techniques : Thermogravimetric analysis (TGA) detects volatile impurities, while X-ray crystallography resolves crystalline purity .
Advanced Research Questions
Q. What strategies resolve crystallographic data discrepancies for tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate derivatives?
- Methodological Answer : Use software suites like SHELXL for refinement, which handles twinning and high-resolution data. For ambiguous electron density (e.g., disordered tert-butyl groups), apply restraints or constraints during refinement. Validate models using R-factor convergence and difference density maps . Programs like ORTEP-3 aid in visualizing thermal ellipsoids to assess positional uncertainty .
Q. How does stereochemistry influence the stability of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate under varying pH and temperature?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The trans-3R,4R configuration may exhibit higher rigidity, reducing hydrolysis susceptibility compared to cis isomers.
- pH-Dependent Degradation : Under acidic conditions (pH <3), the carbamate bond hydrolyzes to release CO₂ and the pyrrolidine amine. Buffered solutions (pH 5–7) enhance stability, as observed in related carbamates .
Q. What computational approaches predict the reactivity of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to evaluate activation barriers for nucleophilic attack at the carbamate carbonyl.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in THF or DMF) to predict reaction pathways. The tert-butyl group’s steric bulk may hinder nucleophilic access, as seen in structurally analogous compounds .
Q. How can researchers address low yields in coupling reactions involving tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate?
- Methodological Answer :
- Activation Protocols : Use coupling agents like HATU or EDCI with HOAt to improve carbamate-amine coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C) while maintaining stereochemical integrity .
- Byproduct Analysis : Monitor for tert-butyl deprotection (e.g., via TFA cleavage) using LC-MS .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, solvent controls). Impurities (<3%) in stereoisomers (e.g., 3S,4S) may skew activity results .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., tert-butyl vs. benzyl carbamates) to isolate stereochemical contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
